molecular formula C13H15Cl3N2 B123441 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride CAS No. 149062-75-9

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

カタログ番号: B123441
CAS番号: 149062-75-9
分子量: 305.6 g/mol
InChIキー: KPVQNWQDBLOUQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CI-1002 塩酸塩は、アセチルコリンエステラーゼ阻害剤とムスカリン拮抗剤の二重の役割を果たすことで主に知られています . この化合物は、特にアルツハイマー病に関連する認知機能障害の治療における潜在的な治療用途について、広く研究されてきました .

製法

CI-1002 塩酸塩の合成は、アゼピノキナゾリンコアの調製から始まるいくつかのステップを含みます。合成経路は通常、以下のステップを含みます。

    アゼピノキナゾリンコアの形成: これは、適切な前駆体の環化を制御された条件下で行うことを含みます。

  • 塩素化

準備方法

The synthesis of CI-1002 hydrochloride involves several steps, starting with the preparation of the azepinoquinazoline core. The synthetic route typically includes the following steps:

    Formation of the azepinoquinazoline core: This involves the cyclization of appropriate precursors under controlled conditions.

  • Chlorination

生物活性

1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride (CI-1002) is a compound that has garnered attention for its unique biological activities. This article explores its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C13H15Cl3N2
  • Molecular Weight : 305.6 g/mol
  • IUPAC Name : 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline; hydrochloride
  • CAS Number : 149062-75-9

CI-1002 has been primarily recognized for its dual role as an acetylcholinesterase inhibitor and a muscarinic antagonist . These properties suggest potential applications in treating neurological disorders by enhancing cholinergic transmission and modulating receptor activity.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions and memory retention. CI-1002 has shown promising results in various assays measuring AChE activity.

Muscarinic Antagonism

As a muscarinic antagonist, CI-1002 may block the action of acetylcholine at muscarinic receptors. This can have implications for conditions such as overactive bladder and certain types of cognitive impairment.

Biological Activity Profiles

Research indicates that CI-1002 exhibits a range of biological activities across various enzymatic pathways. The ToxCast database provides a comprehensive profiling of its biochemical interactions:

Assay CategoryAssaysActivesActive %≤10 μM≤1 μM
Cholinesterase31515.165015
CYP (Cytochrome P450)108438.64450129
GPCR (Aminergic)3215795.06540148

These data highlight the compound's significant interaction with cholinesterase and cytochrome P450 enzymes, indicating its potential for drug metabolism and efficacy in various therapeutic areas .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that CI-1002 can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : Research has indicated that CI-1002 may exert anti-inflammatory effects by modulating cytokine production in immune cells. This could have implications for treating inflammatory conditions .
  • Pharmacokinetics and Toxicology : The pharmacokinetic profile of CI-1002 suggests a favorable absorption and distribution in biological systems. However, further studies are needed to fully understand its toxicological impacts .

特性

CAS番号

149062-75-9

分子式

C13H15Cl3N2

分子量

305.6 g/mol

IUPAC名

1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline;hydrochloride

InChI

InChI=1S/C13H14Cl2N2.ClH/c14-9-6-11(15)10-8-17-5-3-1-2-4-13(17)16-12(10)7-9;/h6-7H,1-5,8H2;1H

InChIキー

KPVQNWQDBLOUQW-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

正規SMILES

C1CCC2=NC3=C(CN2CC1)C(=CC(=C3)Cl)Cl.Cl

Key on ui other cas no.

149062-75-9

同義語

1,3-DICHLORO-6,7,8,9,10,12-HEXAHYDROAZEPINO[2,1-B]QUINAZOLINE HYDROCHLORIDE

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of 1 g of 1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in 15 mL of triethylsilane was added 8 g of anhydrous zinc chloride and the mixture was refluxed under nitrogen with vigorous stirring. The triethylsilane was replenished in about 8-hour intervals. When the reaction was judged complete by TLC (300:25:1 chloroform:methanol: 28% aqueous ammonia, basified aliquot) the excess of triethylsilane and other volatiles were removed in vacuo and the residue was purified and worked-up as in Method A to give the desired 1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline hydrochloride as white crystalline solid.
Name
1,3-dichloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。